CuAAC Reaction Kinetics: Terminal Alkyne Maleimide Outpaces DBCO-Maleimide SPAAC by 10- to 10,000-Fold in Second-Order Rate Constant
Terminal alkyne maleimide enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) with a second-order rate constant of k ≈ 10–100 M⁻¹s⁻¹ [1]. In contrast, DBCO-maleimide—the most common copper-free alternative—relies on strain-promoted azide–alkyne cycloaddition (SPAAC) with k ≈ 10⁻²–1 M⁻¹s⁻¹ [1]. This represents a 10- to 10,000-fold kinetic advantage for the terminal alkyne system under Cu(I) catalysis. The practical consequence is that alkyne maleimide achieves complete azide conversion at lower reactant concentrations and shorter reaction times, reducing both reagent cost and non-specific binding artifacts in labeling workflows. The trade-off is the requirement for a Cu(I) catalyst (typically 20–100 µM), which introduces cytotoxicity concerns for live-cell or in vivo applications—precisely the scenario where DBCO-maleimide is preferred despite its slower kinetics.
| Evidence Dimension | Second-order rate constant (k, M⁻¹s⁻¹) for azide–alkyne cycloaddition |
|---|---|
| Target Compound Data | k ≈ 10–100 M⁻¹s⁻¹ (CuAAC with terminal alkyne maleimide, 20 µM Cu(I) catalyst) |
| Comparator Or Baseline | DBCO-maleimide: k ≈ 10⁻²–1 M⁻¹s⁻¹ (SPAAC, copper-free) |
| Quantified Difference | 10- to 10,000-fold faster for terminal alkyne maleimide under Cu(I) catalysis |
| Conditions | Aqueous/organic media; CuAAC with 20 µM Cu(I) catalyst; SPAAC copper-free; data from published click chemistry comparison tables |
Why This Matters
Procurement choice between alkyne maleimide and DBCO maleimide directly governs achievable reaction throughput, required reagent excess, and compatibility with live-cell vs. in vitro experimental constraints.
- [1] Gao Y, Peng K, Mitragotri S. Table 1: Click chemistry reaction characteristics. Bioconjugate Chem. (PMC9631920). 2022. View Source
